N,N-dicyclopropylpiperidin-4-amine
Description
N,N-Dicyclopropylpiperidin-4-amine is a bicyclic amine derivative characterized by two cyclopropyl groups attached to the nitrogen atom of a piperidin-4-amine scaffold. This structural configuration imparts unique steric and electronic properties, making it a compound of interest in medicinal chemistry and materials science. Cyclopropyl groups are known to enhance metabolic stability and modulate lipophilicity, which are critical factors in drug design .
Properties
CAS No. |
2098001-92-2 |
|---|---|
Molecular Formula |
C11H20N2 |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
N,N-dicyclopropylpiperidin-4-amine |
InChI |
InChI=1S/C11H20N2/c1-2-9(1)13(10-3-4-10)11-5-7-12-8-6-11/h9-12H,1-8H2 |
InChI Key |
ODOGSNZAQUVNHQ-UHFFFAOYSA-N |
SMILES |
C1CC1N(C2CC2)C3CCNCC3 |
Canonical SMILES |
C1CC1N(C2CC2)C3CCNCC3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N,N-dicyclopropylpiperidin-4-amine with analogous piperidin-4-amine derivatives, focusing on molecular properties, synthesis, and applications:
Key Observations:
Steric and Electronic Effects: The dicyclopropyl substituents in this compound introduce significant steric hindrance compared to smaller groups (e.g., methyl or isopropyl). This may reduce nucleophilic reactivity but improve resistance to enzymatic degradation .
Synthetic Considerations :
- Cyclopropylamine derivatives (e.g., N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine in ) often require palladium-catalyzed coupling or hydrogenation steps, suggesting that similar methods could apply to this compound .
- In contrast, N-phenyl derivatives () may involve simpler alkylation or condensation reactions .
Applications :
- Pharmaceuticals : Piperidin-4-amine derivatives are prevalent in CNS drugs and kinase inhibitors. The dicyclopropyl variant’s rigidity and stability could enhance blood-brain barrier penetration or target binding .
- Agrochemicals : Cyclopropyl-containing amines (e.g., ) are used in pesticide development due to their resistance to environmental degradation .
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